molecular formula C13H11ClN2O3 B6415143 6-Amino-3-(3-chloro-4-methoxyphenyl)picolinic acid, 95% CAS No. 1261910-32-0

6-Amino-3-(3-chloro-4-methoxyphenyl)picolinic acid, 95%

Cat. No. B6415143
CAS RN: 1261910-32-0
M. Wt: 278.69 g/mol
InChI Key: QNAHHEZMMQGQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-chloro-4-methoxyphenyl)picolinic acid, 95% (6-Amino-3-Cl-4-MPA) is a synthetic organic compound that has been used in scientific research and laboratory experiments for many years. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and methanol. It has a molecular weight of 226.6 g/mol and a melting point of 173-175°C.

Mechanism of Action

6-Amino-3-Cl-4-MPA is believed to act as a substrate for the enzyme phosphodiesterase-4 (PDE4). PDE4 is responsible for the hydrolysis of cAMP and cGMP, two important signaling molecules in the body. Inhibition of PDE4 leads to an increase in the levels of cAMP and cGMP, which in turn leads to various physiological effects.
Biochemical and Physiological Effects
The inhibition of PDE4 by 6-Amino-3-Cl-4-MPA leads to an increase in cAMP and cGMP levels, which can have a variety of physiological effects. These effects include an increase in the synthesis of proteins, an increase in the activity of certain enzymes, and an increase in the release of neurotransmitters. In addition, 6-Amino-3-Cl-4-MPA has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

6-Amino-3-Cl-4-MPA is a relatively safe and easy to use compound in laboratory experiments. It is soluble in a variety of solvents and is stable in aqueous solutions. However, it is relatively expensive and is not always available in large quantities.

Future Directions

The potential applications of 6-Amino-3-Cl-4-MPA in scientific research are vast. Some possible future directions include the development of new analytical techniques, the synthesis of novel compounds, and the development of new drugs and therapies. Additionally, further research could be done on the biochemical and physiological effects of 6-Amino-3-Cl-4-MPA, as well as its potential uses in drug discovery and development.

Synthesis Methods

6-Amino-3-Cl-4-MPA can be synthesized through a two-step process. First, 3-chloro-4-methoxybenzaldehyde is reacted with pyrrolidine in the presence of a base such as sodium hydroxide to form 4-methoxy-3-chloropyrrolidine. This is then reacted with hydroxylamine hydrochloride to yield 6-amino-3-chloro-4-methoxypicolinic acid (6-Amino-3-Cl-4-MPA).

Scientific Research Applications

6-Amino-3-Cl-4-MPA has been used in a variety of scientific research applications, including the synthesis of novel compounds, such as 4-chloro-3-methoxybenzaldehyde derivatives, as well as the synthesis of biologically active molecules, such as inhibitors of the enzyme phosphodiesterase-4 (PDE4). It has also been used in the synthesis of fluorescent dyes and in the development of new analytical techniques.

properties

IUPAC Name

6-amino-3-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-10-4-2-7(6-9(10)14)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAHHEZMMQGQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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